2-Methyl-1-pentanol
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-1-pentanol is an organic chemical compound that primarily targets the central nervous system . It is known to interact with a variety of receptors and enzymes, altering their function and leading to various physiological effects .
Mode of Action
The compound’s interaction with its targets primarily involves hydrogen bonding . The presence of a hydroxyl (-OH) group in this compound allows it to form hydrogen bonds with its targets . The longer alkyl chain can inhibit the formation of strong hydrogen bonds .
Biochemical Pathways
The biosynthesis of this compound involves the condensation of pyruvate and 2-ketobutyrate (2KB), catalyzed by the enzyme aceto-hydroxyacid synthase (AHAS) . This compound can also be produced through metabolic engineering of microbes for increased 1-pentanol and pentenol .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its physical and chemical properties. It has a low volatility and high boiling point, which affects its absorption, distribution, metabolism, and excretion . .
Result of Action
The action of this compound results in various molecular and cellular effects. It is moderately toxic by ingestion and skin contact, and it can cause irritation to the skin and eyes . In the bloodstream, it acts as a systemic poison, affecting all parts of the body .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . Its vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures . Additionally, the steric hindrance due to the branched structure of this compound can significantly influence the interactions between this compound and other molecules, leading to weaker interactions in the mixture .
Biochemical Analysis
Biochemical Properties
It is known to be soluble in ethanol, acetone, diethyl ether, and carbon tetrachloride
Cellular Effects
It is known to be moderately toxic by ingestion and skin contact, and it can cause irritation to the skin and eyes
Molecular Mechanism
It is known that the compound can inhibit the formation of strong hydrogen bonds in certain mixtures
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 149 °C (300 °F; 422 K) and a vapor pressure of 0.236 kPa
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-pentanol is typically prepared through the aldol condensation of propionaldehyde, followed by the hydrogenation of the intermediate 2-methyl-2-pentanol . The reaction conditions for this process generally involve the use of a base to catalyze the aldol condensation and a hydrogenation catalyst for the subsequent reduction step.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Commercially, the methyl-1-pentanols are rarely used alone but as a mixture .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When oxidized, this compound can form 2-methylpentanal or 2-methylpentanoic acid, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to its corresponding alkane, 2-methylpentane, using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: 2-Methylpentanal, 2-methylpentanoic acid
Reduction: 2-Methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-1-pentanol has numerous applications across various scientific fields:
Comparison with Similar Compounds
- 1-Pentanol
- 2-Methyl-2-pentanol
- 3-Methyl-1-pentanol
- 2-Methyl-2-propylethanol
Comparison: 2-Methyl-1-pentanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1-pentanol, it has a branched structure, leading to different boiling points and solubility characteristics. The presence of the methyl group at the second position also influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNHSEQQEPMLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026714 | |
Record name | 2-Methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | 2-Methyl-1-pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
148 °C @ 760 MM HG | |
Record name | 2-METHYL-1-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
54 °C, 129 °F (54 °C) (CLOSED CUP) | |
Record name | 2-Methyl-1-pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-METHYL-1-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL; ETHER; ACETONE, 0.31% BY WEIGHT IN WATER, Water solubility = 6000 mg/L @ 25 °C. | |
Record name | 2-METHYL-1-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8263 @ 20 °C/4 °C | |
Record name | 2-METHYL-1-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.52 (AIR= 1) | |
Record name | 2-METHYL-1-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.92 [mmHg], Vapor pressure = 1.1 mm Hg @ 20 °C, 1.92 mm Hg @ 25 °C /from experimentally-derived coefficients/ | |
Record name | 2-Methyl-1-pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-METHYL-1-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
105-30-6 | |
Record name | 2-Methyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-1-PENTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8933MB30H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYL-1-PENTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methyl-1-pentanol?
A1: this compound has the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, the structure of this compound can be characterized using Infrared Spectroscopy (IR). [, ]
Q3: What is known about the stability of this compound under various conditions?
A3: this compound is a stable compound. It can be used as a cosurfactant in the formation of microemulsions, demonstrating stability in complex mixtures. [] Research on its stability under specific conditions like temperature and pressure is limited in the provided papers.
Q4: Are there any known applications of this compound related to its material properties?
A4: this compound is used in the development of nano weather-resistant coatings, suggesting its compatibility with polymers and potential for enhancing material durability. [] It is also used as a solvent in various chemical processes, including organic synthesis and extractions. [, , ]
Q5: Has this compound been used in any catalytic applications?
A5: While the provided papers do not directly address this compound's catalytic properties, they highlight its use as a reagent in chemical reactions. For instance, it has been investigated as a starting material in the synthesis of 4-Methyl-5-Nonanol (Ferrugineol) via a Grignard reaction. []
Q6: What is the solubility of this compound in different solvents?
A6: Studies have explored the solubility of this compound in various solvents. It shows good solubility in hexanols, as demonstrated by experimental data and modeling using Wilson and UNIQUAC ASM equations. [] It has also been studied in binary mixtures with acetonitrile, revealing its solubility behavior in polar aprotic solvents. [] Furthermore, its solubility in acetic acid has been examined to understand the molar volume contraction of alcohols in this particular solvent. []
Q7: Is there any information on the dissolution rate of this compound?
A7: The provided research does not specifically investigate the dissolution rate of this compound.
Q8: How is this compound analyzed and quantified?
A8: Various analytical techniques are employed to characterize and quantify this compound. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is commonly used, particularly in studies involving volatile organic compounds. [, , , ] Headspace Solid Phase Microextraction (HS-SPME) is often used as a sample preparation technique prior to GC-MS analysis. [, , ] Additionally, High-Performance Liquid Chromatography (HPLC) has been employed to study its adsorption behavior on coal surfaces. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.